Nidufexor

Description

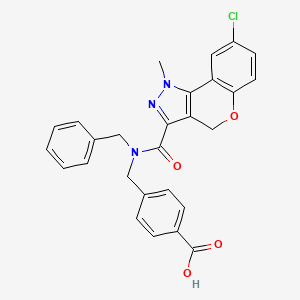

Structure

3D Structure

Propriétés

IUPAC Name |

4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTIXGYXBIBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336678 | |

| Record name | Nidufexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773489-72-7 | |

| Record name | Nidufexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidufexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nidufexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDUFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nidufexor (LMB763): A Technical Guide on its Mechanism of Action in Nonalcoholic Steatohepatitis (NASH)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] With no currently approved therapies, NASH represents a significant unmet medical need.[2] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NASH.[1][3][4] Nidufexor (also known as LMB763) is a novel, orally bioavailable, non-bile acid partial agonist of FXR developed for the treatment of NASH. This document provides an in-depth technical overview of Nidufexor's mechanism of action, supported by preclinical and clinical data.

Core Mechanism: Partial Agonism of Farnesoid X Receptor (FXR)

Nidufexor is a non-steroidal modulator derived from a tricyclic dihydrochromenopyrazole chemical series that exhibits partial agonistic activity on FXR. Unlike full agonists, a partial agonist elicits a submaximal response, which may offer a differentiated safety and efficacy profile. The core mechanism of Nidufexor is the activation of FXR, which functions as a master regulator of metabolic pathways implicated in the pathophysiology of NASH.

Upon binding, Nidufexor induces a conformational change in the FXR protein, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

Key Signaling Pathways Modulated by Nidufexor

FXR activation by Nidufexor orchestrates a multi-pronged therapeutic effect by influencing several key signaling pathways:

-

Bile Acid Homeostasis: FXR activation in hepatocytes induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby reducing the potentially cytotoxic bile acid pool. Simultaneously, FXR upregulates the Bile Salt Export Pump (BSEP), facilitating the excretion of bile acids from the liver.

-

Lipid Metabolism: By inducing SHP, FXR activation suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes de novo lipogenesis. This leads to a reduction in the synthesis of fatty acids and triglycerides in the liver, directly addressing the steatosis component of NASH.

-

Intestinal-Hepatic Signaling (FGF19 Axis): In intestinal enterocytes, FXR activation potently induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice). FGF19 travels to the liver via the portal circulation and binds to its receptor complex (FGFR4/β-Klotho), which provides an additional, potent layer of feedback inhibition on CYP7A1 expression.

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to exert anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB in hepatocytes and Kupffer cells. This reduction in inflammation can subsequently decrease the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.

Preclinical Evidence in a NASH Model

The efficacy of Nidufexor was evaluated in the STAM™ (Stelic Animal Model) mouse model of NASH, a well-established model that recapitulates the progression of human NASH from steatosis to fibrosis.

Experimental Protocol: STAM™ NASH Mouse Model

-

Model Induction: Two-day-old male C57BL/6 mice were injected with streptozotocin to induce a diabetic state. At 4 weeks of age, they were started on a high-fat diet to induce steatosis and NASH.

-

Treatment Regimen: At 6 weeks of age, with NASH already established, mice were randomized into treatment groups. Nidufexor (referred to as compound 1 in the study) was administered orally once daily for 6 weeks.

-

Endpoint Analysis: At the end of the treatment period, liver tissues were collected for histological analysis (H&E and Sirius Red staining), and biochemical assays were performed to measure liver triglyceride levels. The NAFLD Activity Score (NAS) was calculated to assess disease severity.

Preclinical Efficacy Data

Nidufexor treatment resulted in significant improvements across key markers of NASH pathology.

| Parameter | Vehicle Control | Nidufexor (10 mg/kg) | % Change |

| NAFLD Activity Score (NAS) | 6.5 | 4.0 | -38.5% |

| Liver Triglycerides (mg/g) | ~120 | ~50 | -58.3% |

| Fibrosis Area (%) | 4.5 | 1.5 | -66.7% |

| p < 0.05 vs. Vehicle Control. Data adapted from Chianelli et al., J Med Chem, 2020. |

Clinical Evidence in NASH Patients

Nidufexor was evaluated in a Phase 2, randomized, double-blind, placebo-controlled trial (NCT02913105 / CLMB763X2201) to assess its safety, tolerability, and efficacy in patients with NASH.

Experimental Protocol: Phase 2 Clinical Trial

-

Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.

-

Patient Population: 121 adult patients with biopsy-confirmed or phenotypic NASH and a hepatic fat fraction ≥10% as measured by MRI-PDFF. Patients had elevated Alanine Aminotransferase (ALT) levels at baseline.

-

Treatment Arms: Patients were randomized to receive Nidufexor 50 mg, Nidufexor 100 mg, or a matching placebo once daily for 12 weeks.

-

Primary and Secondary Endpoints: The trial evaluated the safety and tolerability of Nidufexor. Efficacy endpoints included the change from baseline in ALT levels and liver fat content (measured by MRI-PDFF).

Clinical Efficacy and Safety Data

After 12 weeks of treatment, Nidufexor demonstrated target engagement and led to significant improvements in markers of liver injury and steatosis.

Table 1: Key Efficacy Outcomes at 12 Weeks

| Parameter | Placebo | Nidufexor 50 mg | Nidufexor 100 mg |

| Change in ALT | - | Significant Reduction | Significant Reduction |

| Change in Liver Fat (MRI-PDFF) | - | Significant Reduction | Significant Reduction |

| Change in Body Weight | - | Reduction | Reduction |

| *p < 0.05 vs. Placebo. Specific mean change values were presented graphically in the source. |

Table 2: Summary of Adverse Events (AEs)

| Adverse Event | Placebo (n=40) | Nidufexor 50 mg (n=44) | Nidufexor 100 mg (n=37) |

| Pruritus (Itching) | 15.0% | 29.5% | 54.1% |

| Nausea | 5.0% | 11.4% | 18.9% |

| Serious AEs | N/A | 6.8% | 5.4% |

| AEs leading to Discontinuation | 10.0% (4 patients) | 0% | 29.7% (11 patients) |

The most frequent adverse event was pruritus, a known class effect of FXR agonists. The 50 mg dose was better tolerated, with no discontinuations due to adverse events, compared to the 100 mg dose.

Integrated Mechanism of Therapeutic Benefit

The preclinical and clinical data support a clear logical relationship between Nidufexor's mechanism and its therapeutic effects in NASH. As a partial FXR agonist, Nidufexor modulates the expression of key metabolic genes. This leads to a cascade of beneficial downstream effects that collectively ameliorate the NASH phenotype.

Conclusion

Nidufexor is a non-bile acid, partial FXR agonist that addresses multiple pathogenic drivers of NASH. Through the activation of FXR, it beneficially modulates bile acid homeostasis, lipid metabolism, and inflammatory pathways. Preclinical studies demonstrate its ability to reduce steatosis, inflammation, and fibrosis in a robust animal model of NASH. Phase 2 clinical data confirm its target engagement in humans, showing significant reductions in liver fat and ALT, key indicators of steatohepatitis. While pruritus remains a class-related side effect, the overall profile of Nidufexor supports the continued investigation of FXR agonism as a cornerstone therapeutic strategy for patients with NASH.

References

Nidufexor (LMB763): A Technical Whitepaper on its Farnesoid X Receptor (FXR) Partial Agonist Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nidufexor (also known as LMB763) is a novel, non-bile acid, orally bioavailable partial agonist of the Farnesoid X Receptor (FXR).[1][2][3][4] As a key nuclear receptor, FXR is a master regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for nonalcoholic steatohepatitis (NASH).[5] Nidufexor exhibits partial agonistic activity in vitro and modulates FXR-dependent gene expression in vivo. Preclinical studies have demonstrated its efficacy in reducing hepatic steatosis, inflammation, and fibrosis. Phase 2 clinical trials in patients with NASH have shown that Nidufexor can significantly reduce liver fat content and alanine aminotransferase (ALT) levels. This document provides an in-depth technical overview of Nidufexor's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.

Introduction to the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, encoded by the NR1H4 gene. It is highly expressed in tissues central to metabolic homeostasis, including the liver, intestine, kidneys, and adrenal glands. Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR.

Upon ligand binding, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key functions of FXR activation include:

-

Bile Acid Homeostasis: Repression of bile acid synthesis by inhibiting the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), via the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.

-

Lipid Metabolism: Inhibition of lipogenesis and reduction of triglyceride levels.

-

Glucose Metabolism: Regulation of gluconeogenesis and glycogen synthesis, contributing to improved insulin sensitivity.

-

Anti-inflammatory and Anti-fibrotic Effects: Reduction of hepatic inflammation and fibrosis in preclinical models of liver disease.

Given its central role as a metabolic regulator, FXR has emerged as a high-priority therapeutic target for NASH and other metabolic diseases.

Nidufexor: Mechanism as a Partial Agonist

Nidufexor is a non-bile acid FXR agonist developed from a tricyclic dihydrochromenopyrazole core. Unlike full agonists such as GW4064 or the natural ligand CDCA, Nidufexor is a partial agonist.

Partial agonism may offer a significant therapeutic advantage. Full activation of FXR has been associated with side effects, including elevated LDL cholesterol. A partial agonist induces a submaximal response even at saturating concentrations. This is thought to result from inducing a unique conformational change in the FXR ligand-binding domain (LBD), leading to a balanced recruitment of both co-activators and co-repressors, thereby modulating gene expression differently than a full agonist. This selective gene modulation could potentially retain the beneficial effects on steatosis, inflammation, and fibrosis while mitigating mechanism-based side effects.

Quantitative Data on Nidufexor's Biological Activity

The partial agonist activity of Nidufexor has been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of Nidufexor

This table summarizes the half-maximal effective concentration (EC50) and percentage efficacy of Nidufexor in biochemical and cell-based assays compared to a reference full agonist.

| Assay Type | Target Interaction | EC50 (nM) | % Efficacy (Relative to Full Agonist GW4064) | Source |

| HTRF Biochemical Assay | FXR-SRC1 Interaction | 480 | 70% | |

| BSEP-Luciferase Cellular Assay | FXR Transcriptional Activity | 690 | 67% |

Table 2: In Vitro FXR Target Gene Modulation by Nidufexor in Rat Primary Hepatocytes

This table shows the fold induction of key FXR target genes, Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP), by Nidufexor compared to a full agonist, tropifexor.

| Target Gene | Fold Induction (vs. DMSO) | % Induction (Relative to Full Agonist Tropifexor) | Source |

| BSEP | ~3.7-fold | ~65% | |

| SHP | Not specified | ~24% |

Table 3: Preclinical Efficacy of Nidufexor in STAM™ Murine NASH Model

This table presents the in vivo efficacy of Nidufexor in a well-established mouse model of NASH.

| Parameter | Vehicle Control | Nidufexor (30 mg/kg) | % Reduction | Source |

| NAFLD Activity Score (NAS) | 6.7 | 2.0 | ~70% | |

| Liver Triglycerides (mg/g) | 130 | 40 | ~69% | |

| Fibrosis Area (%) | 4.5 | 1.5 | ~67% |

Table 4: Phase 2 Clinical Trial Efficacy of Nidufexor in NASH Patients (12 Weeks)

This table summarizes key efficacy endpoints from a Phase 2, randomized, double-blind, placebo-controlled trial.

| Parameter | Placebo | Nidufexor (50 mg) | Nidufexor (100 mg) | Source |

| ALT Reduction | Significant reduction (P < 0.05) | Significant reduction (P < 0.05) | ||

| Relative Reduction in Hepatic Fat (MRI-PDFF) | < 5% of patients with ≥30% drop | ~50% of patients with ≥30% drop | ~70% of patients with ≥30% drop | |

| Change in Body Weight | -2.02 kg (P < 0.01) | -1.44 kg (P < 0.01) |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes is crucial for understanding Nidufexor's function and characterization.

Caption: FXR signaling pathway activated by the partial agonist Nidufexor.

References

- 1. nidufexor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis (NASH) - OAK Open Access Archive [oak.novartis.com]

- 4. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - OAK Open Access Archive [oak.novartis.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of Nidufexor (LMB-763): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidufexor (LMB-763) is a novel, orally bioavailable, non-bile acid farnesoid X receptor (FXR) partial agonist that has been investigated for the treatment of nonalcoholic steatohepatitis (NASH) and diabetic nephropathy.[1][2] Developed by Novartis, Nidufexor emerged from a high-throughput screening campaign aimed at identifying non-steroidal FXR modulators with a distinct pharmacological profile from bile acid-derived agonists like obeticholic acid.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of Nidufexor, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Discovery and Medicinal Chemistry

Nidufexor was identified through a medicinal chemistry effort focused on a tricyclic dihydrochromenopyrazole core.[3] The discovery process involved two distinct high-throughput screening (HTS) campaigns: a biochemical FXR-HTRF assay measuring the ligand-induced interaction between FXR and the Steroid Receptor Coactivator-1 (SRC1), and a cell-based FXR BSEP-luciferase reporter assay to measure the transcriptional activity of FXR on its target genes. This dual-screening approach led to the identification of a novel chemical series, which was subsequently optimized to improve potency and pharmacokinetic properties, ultimately yielding Nidufexor (compound 1 in the discovery publication). A key aspect of its design was to create a non-bile acid agonist to avoid the off-target effects associated with bile acid-like molecules, such as activation of the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Mechanism of Action: Partial FXR Agonism

Nidufexor acts as a partial agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys. FXR is a key regulator of bile acid, lipid, and glucose metabolism. Upon activation by endogenous bile acids or synthetic agonists, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

As a partial agonist, Nidufexor elicits a submaximal response compared to full FXR agonists. This nuanced activity profile was sought to potentially mitigate some of the side effects observed with full agonists, such as alterations in lipid profiles. In preclinical studies, Nidufexor demonstrated selective modulation of FXR-dependent genes, leading to beneficial effects on steatosis, inflammation, and fibrosis in a murine model of NASH.

dot

Preclinical Development

In Vitro Pharmacology

The in vitro activity of Nidufexor was characterized using various assays to determine its potency and efficacy as an FXR agonist.

Table 1: In Vitro Activity of Nidufexor

| Assay | Description | Metric | Value | Reference |

| FXR-HTRF Assay | Measures ligand-induced interaction between FXR and SRC1. | EC50 | 480 nM | |

| % Efficacy (vs. GW4064) | 70% | |||

| FXR BSEP-Luciferase Reporter Assay | Measures transcriptional activity of FXR on the BSEP promoter. | EC50 | 690 nM | |

| % Efficacy (vs. GW4064) | 67% | |||

| Rat Primary Hepatocyte Assay | Measures induction of FXR target genes. | BSEP mRNA induction | ~3.7-fold | |

| SHP mRNA induction | (less than BSEP) |

Preclinical Pharmacokinetics

The pharmacokinetic profile of Nidufexor was evaluated in several preclinical species.

Table 2: Pharmacokinetic Parameters of Nidufexor in Preclinical Models

| Species | Route | Dose | t1/2 (h) | Bioavailability (%) | Reference |

| Mouse | IV | 3 mg/kg | 4.5 | - | |

| PO | 10 mg/kg | 3.5 | High | ||

| Rat | IV | 5 mg/kg | 4.4 | - | |

| PO | 10 mg/kg | 2.7 | Moderate (52-72%) | ||

| Dog | IV | 0.5 mg/kg | 6.8 | - | |

| PO | 2 mg/kg | 10.1 | High |

Efficacy in a Murine Model of NASH

Nidufexor's efficacy was assessed in the STAM™ mouse model of NASH, which recapitulates the key features of the human disease, including steatosis, inflammation, fibrosis, and progression to hepatocellular carcinoma.

Conclusion

Nidufexor represents a significant effort in the development of non-bile acid FXR agonists for metabolic diseases. Its discovery and preclinical development demonstrated a promising profile of partial FXR agonism with efficacy in a relevant animal model of NASH. Phase 2 clinical trials have provided evidence of target engagement and potential therapeutic benefit in both NASH and diabetic nephropathy. The data gathered from these studies provide a solid foundation for understanding the therapeutic potential and safety profile of this novel compound. Further investigation would be needed to fully elucidate its long-term efficacy and safety in larger patient populations.

References

The Pharmacological Profile of Nidufexor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidufexor (also known as LMB763) is an orally bioavailable, non-bile acid, partial agonist of the farnesoid X receptor (FXR).[1][2] Developed by Novartis, it represents a novel chemical series based on a tricyclic dihydrochromenopyrazole core.[1][3] FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1] Agonism of FXR is a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) because it can reduce hepatic fat accumulation, inflammation, and fibrosis. Nidufexor was advanced to Phase 2 clinical trials for patients with NASH and diabetic nephropathy due to its partial agonistic activity observed in vitro and its FXR-dependent gene modulation in vivo.

Mechanism of Action

Nidufexor exerts its pharmacological effects by selectively binding to and partially activating the farnesoid X receptor (FXR). As a nuclear receptor, FXR functions as a ligand-activated transcription factor. Upon binding by an agonist like Nidufexor, FXR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of Nidufexor-mediated FXR activation include:

-

Bile Acid Homeostasis: FXR activation in the liver induces the expression of the bile salt export pump (BSEP), which promotes the efflux of bile acids from hepatocytes. It also induces the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

-

Gut-Liver Signaling: In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which travels to the liver and acts on the FGFR4 receptor to further suppress CYP7A1 expression, providing a negative feedback loop on bile acid production.

-

Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride and glucose metabolism. Its activation can inhibit lipogenesis and reduce steatosis.

The partial agonism of Nidufexor suggests it may offer a differentiated safety and efficacy profile compared to full FXR agonists, potentially mitigating some on-target adverse effects.

In Vitro Pharmacological Data

Nidufexor was identified from a novel series of non-bile acid FXR agonists. Its precursor, compound 2, demonstrated modest potency and partial agonistic activity. Subsequent optimization led to the development of Nidufexor (compound 1), which exhibited potent partial agonist activity.

| Compound | Assay | EC50 (nM) | Efficacy (% vs. GW4064) | Efficacy (% vs. Tropifexor) | Reference |

| Compound 2 | FXR HTRF Biochemical Assay | 480 | 70% | - | |

| Compound 2 | FXR BSEP-luc Reporter Gene Assay | 690 | 67% | - | |

| Nidufexor | FXR BSEP-luc Reporter Gene Assay | Potent | Partial Agonist | ~65% (BSEP induction) | |

| Nidufexor | Primary Rat Hepatocyte qPCR (SHP) | - | - | ~24% (SHP induction) |

In Vivo & Preclinical Pharmacology

In a murine model of NASH (STAM™ model), Nidufexor demonstrated significant efficacy in reducing disease activity. Treatment with Nidufexor led to a reduction in NAFLD activity scores, liver triglycerides, and liver fibrosis. These beneficial effects are attributed to its potent and specific modulation of FXR-dependent genes in vivo.

Pharmacokinetics

Nidufexor has been evaluated in multiple preclinical species and in human clinical trials, demonstrating properties suitable for oral administration.

Table 1: Preclinical Pharmacokinetic Profile of Nidufexor

| Species | Route | Dose (mg/kg) | T½ (h) | Clearance (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) |

| Mouse | IV | 3 | 4.5 | 12 | 2.8 | - |

| Mouse | PO | 10 | 3.5 | - | - | 80 |

| Rat | IV | 3 | 4.4 | 20 | 4.6 | - |

| Rat | PO | 10 | 2.7 | - | - | 51 |

| Dog | IV | 0.5 | 6.8 | 5.1 | 2.4 | - |

| Dog | PO | 2 | 10.1 | - | - | 90 |

Table 2: Human Pharmacokinetic Parameters (Phase 2, NASH Patients)

| Parameter (unit) | Day | Nidufexor 50 mg (N=43) | Nidufexor 100 mg (N=37) |

| AUC_all (hng/mL) | 1 | 4400 ± 2340 (53.1%) | 11200 ± 4740 (42.3%) |

| AUC_all (hng/mL) | 42 | 5180 ± 2870 (55.5%) | 8590 ± 4090 (47.7%) |

Data are presented as mean ± SD (%CV).

In human trials, Nidufexor demonstrated dose-proportional systemic exposure.

Clinical Studies

Nidufexor was evaluated in a Phase 2, randomized, double-blind, placebo-controlled trial in patients with NASH. The study assessed two doses, 50 mg and 100 mg, administered daily for 12 weeks.

Table 3: Summary of Key Efficacy Results (12 Weeks)

| Outcome | Placebo | Nidufexor 50 mg | Nidufexor 100 mg |

| ALT Reduction | - | Significant (p<0.05) | Significant (p<0.05) |

| Hepatic Fat Reduction (≥30%) | <5% | ~50% | ~70% |

| Change in Body Weight (kg) | - | -2.02 | -1.44 |

The trial demonstrated that Nidufexor significantly lowered alanine aminotransferase (ALT) and hepatic fat fraction compared to placebo. While the study was terminated early, the data obtained showed that the 50 mg dose was well-tolerated and showed favorable efficacy.

Table 4: Most Frequent Adverse Events (Incidence %)

| Adverse Event | Placebo (n=40) | Nidufexor 50 mg (n=44) | Nidufexor 100 mg (n=37) |

| Pruritus (Itching) | 15.0% | 29.5% | 54.1% |

| Nausea | 5.0% | 11.4% | 18.9% |

| Increased Urine Protein/Creatinine | 7.5% | 18.2% | 18.9% |

| Hyperglycemia | 0% | 9.1% | 10.8% |

Adverse events were more frequent at the higher dose, with pruritus being the most common. Most events were mild to moderate (Grade 1 or 2). A separate trial also evaluated Nidufexor in patients with diabetic kidney disease.

Experimental Protocols & Methodologies

The pharmacological profile of Nidufexor was established using a range of standard and specialized assays.

-

FXR HTRF Biochemical Assay: This in vitro assay measures the direct interaction of a compound with the FXR ligand-binding domain (LBD). It typically uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect the recruitment of a coactivator peptide to the FXR-LBD in the presence of the test compound. The signal is proportional to the degree of agonist activity.

-

FXR BSEP-luc Reporter Gene Cellular Assay: This cell-based assay assesses the ability of a compound to activate FXR within a cellular context and induce the transcription of a target gene.

-

Protocol Outline: A cell line (e.g., HepG2) is transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with an FXR response element (e.g., the BSEP promoter).

-

Cells are then treated with varying concentrations of the test compound (e.g., Nidufexor) for a set period (e.g., 24 hours).

-

The luciferase activity is measured, which directly reflects the transcriptional activity of FXR. Potency (EC50) and efficacy are determined from the dose-response curve.

-

-

Target Gene Expression in Primary Hepatocytes: This experiment validates FXR target engagement in a more physiologically relevant system.

-

Protocol Outline: Primary hepatocytes (e.g., from rats) are isolated and cultured.

-

The cells are treated with the compound for a specified duration (e.g., 24 hours).

-

Total RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of known FXR target genes, such as BSEP and SHP, relative to a control.

-

-

In Vivo Efficacy (STAM™ NASH Model): This is a widely used murine model that recapitulates the progression of NASH from steatosis to fibrosis.

-

Protocol Outline: Male C57BL/6J mice are injected with streptozotocin at 2 days old to induce diabetes, followed by feeding a high-fat diet from 4 weeks of age to induce NASH.

-

Treatment with the test compound (e.g., Nidufexor via oral gavage) or vehicle is initiated at a later stage (e.g., 6 weeks of age) and continued for a defined period.

-

At the end of the study, liver tissue is collected for histological analysis (H&E for NAFLD Activity Score, Sirius Red for fibrosis) and measurement of liver triglycerides.

-

References

In Vitro Characterization of Nidufexor's Farnesoid X Receptor (FXR) Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro studies on Nidufexor (also known as LMB763), a non-bile acid partial agonist of the Farnesoid X Receptor (FXR). Nidufexor has been investigated as a therapeutic agent for nonalcoholic steatohepatitis (NASH). This document summarizes the quantitative data on its FXR binding affinity, details the experimental protocols used in these key studies, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of Nidufexor's FXR Binding Affinity

Nidufexor's interaction with the Farnesoid X Receptor has been quantified using various in vitro assays. The following tables summarize the key findings from these studies, presenting the half-maximal effective concentration (EC50) and efficacy values, which are crucial for understanding the compound's potency and activity.

| Assay Type | Description | Nidufexor (LMB763) EC50 | Nidufexor (LMB763) Efficacy | Reference Compound | Reference Compound EC50 | Reference Compound Efficacy |

| FXR HTRF Biochemical Assay | A biochemical assay measuring the ligand-induced interaction between the FXR ligand-binding domain (LBD) and the Steroid Receptor Coactivator-1 (SRC1) peptide. | 480 nM | 70% | GW4064 | Not Reported | 100% (by definition) |

| FXR BSEP-luc Reporter Gene Assay | A cell-based assay measuring the transcriptional activity of full-length FXR on its direct target gene, the Bile Salt Export Pump (BSEP), using a luciferase reporter. | 690 nM | 67% | GW4064 | Not Reported | 100% (by definition) |

Table 1: In Vitro FXR Binding Affinity and Efficacy of Nidufexor.

| Target Gene | Cell Type | Nidufexor (LMB763) Induction | Comparator | Comparator Induction |

| BSEP mRNA | Rat Primary Hepatocytes | ~3.7-fold vs. DMSO control (~65% of Tropifexor) | Tropifexor (full agonist) | Not explicitly quantified, but used as 100% reference |

| SHP mRNA | Rat Primary Hepatocytes | ~24% of Tropifexor induction | Tropifexor (full agonist) | Not explicitly quantified, but used as 100% reference |

Table 2: Nidufexor-mediated induction of FXR target genes in primary hepatocytes.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize Nidufexor's FXR binding affinity.

FXR Homogeneous Time-Resolved Fluorescence (HTRF) Biochemical Assay

Objective: To quantify the direct interaction between Nidufexor and the FXR ligand-binding domain (LBD) and its ability to recruit a coactivator peptide.

Principle: This assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). The FXR-LBD is tagged with a donor fluorophore, and the coactivator peptide (SRC1) is tagged with an acceptor fluorophore. When Nidufexor binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the SRC1 peptide. The proximity of the donor and acceptor fluorophores results in energy transfer and a detectable fluorescent signal that is proportional to the extent of binding and coactivator recruitment.

Materials:

-

Recombinant FXR ligand-binding domain (LBD) fused to a tag (e.g., GST) labeled with Europium cryptate (donor).

-

Biotinylated Steroid Receptor Coactivator-1 (SRC1) peptide.

-

Streptavidin-d2 (acceptor).

-

Nidufexor and reference compounds (e.g., GW4064).

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 50 mM KCl, 0.1% BSA, 1 mM DTT).

-

384-well low-volume microplates.

-

HTRF-compatible microplate reader.

Procedure:

-

Prepare serial dilutions of Nidufexor and the reference compound in the assay buffer.

-

In a 384-well plate, add the test compounds, the Europium-labeled FXR-LBD, and the biotinylated SRC1 peptide.

-

Add Streptavidin-d2 to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible microplate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the EC50 and efficacy.

FXR BSEP-luc Reporter Gene Assay

Objective: To measure the ability of Nidufexor to activate the transcriptional activity of FXR in a cellular context.

Principle: This cell-based assay utilizes a reporter gene system. Cells are engineered to express the full-length FXR protein and a luciferase reporter gene under the control of a promoter containing FXR response elements (FXREs), such as the BSEP promoter. When Nidufexor enters the cell and binds to FXR, the activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to the FXREs in the BSEP promoter, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity of FXR.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T or HepG2).

-

Expression plasmids for human full-length FXR and RXRα.

-

A reporter plasmid containing the luciferase gene driven by the BSEP promoter (BSEP-luc).

-

A control plasmid for normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

Nidufexor and reference compounds (e.g., GW4064).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Co-transfect the cells with the FXR, RXRα, BSEP-luc, and control plasmids using a suitable transfection reagent.

-

After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of Nidufexor or the reference compound.

-

Incubate the cells for another 24 hours to allow for compound treatment and reporter gene expression.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 and efficacy.

Visualizations

The following diagrams illustrate the key biological and experimental processes described in this guide.

Nidufexor's effect on bile acid synthesis and transport

An In-depth Technical Guide on Nidufexor's Effect on Bile Acid Synthesis and Transport

Introduction

Nidufexor (LMB763) is a non-bile acid, partial agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestines.[1][2][3] FXR is a primary regulator of bile acid, lipid, and glucose homeostasis.[4][5] Its activation by endogenous bile acids or synthetic agonists like Nidufexor triggers a cascade of genomic and metabolic effects. This guide provides a detailed examination of Nidufexor's mechanism of action, with a specific focus on its modulatory effects on the synthesis and transport of bile acids, making it a therapeutic candidate for conditions like non-alcoholic steatohepatitis (NASH).

Core Mechanism of Action: FXR Activation

As a ligand-activated transcription factor, FXR functions as a sensor for bile acids. Upon binding by an agonist such as Nidufexor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key among these target genes are the Small Heterodimer Partner (SHP), an inhibitory nuclear receptor, and the Bile Salt Export Pump (BSEP), a crucial bile acid transporter.

Caption: Nidufexor activates the FXR/RXR heterodimer, which binds to FXREs to upregulate target genes like SHP and BSEP.

Effect on Bile Acid Synthesis

The primary mechanism by which FXR activation suppresses bile acid synthesis is through the robust negative feedback regulation of Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This suppression is achieved through two synergistic pathways:

-

Hepatic Pathway (FXR-SHP): In the liver, activated FXR directly induces the expression of SHP. SHP, in turn, acts as a transcriptional repressor, inhibiting the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 gene expression.

-

Intestinal Pathway (FXR-FGF19): In the ileum, FXR activation stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 enters the portal circulation, travels to the liver, and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding initiates a signaling cascade that potently represses CYP7A1 transcription, acting independently of SHP.

The reduction in CYP7A1 activity leads to a decrease in the synthesis of new bile acids from cholesterol. A key serum biomarker for this activity is 7α-hydroxy-4-cholesten-3-one (C4), a direct downstream product of CYP7A1.

Caption: Nidufexor inhibits CYP7A1 via the hepatic SHP pathway and the intestinal FGF19 pathway.

Quantitative Data on Bile Acid Synthesis Markers

Clinical studies with FXR agonists have demonstrated clear target engagement through the measurement of these biomarkers.

Table 1: Effect of FXR Agonists on Bile Acid Synthesis Markers

| Marker | Drug | Dose | Change from Baseline | Study Population | Reference |

|---|---|---|---|---|---|

| FGF19 | Px-102 | >0.3 mg/kg | Up to 1600% increase | Healthy Volunteers | |

| C4 | Px-102 | 0.15 mg/kg | ~80% decrease | Healthy Volunteers | |

| C4 | Px-102 | 4.5 mg/kg | ~95% decrease | Healthy Volunteers | |

| ALT | Nidufexor | 50-100 mg | Significant decrease vs. placebo | NASH Patients |

| Hepatic Fat | Nidufexor | 50-100 mg | Significant decrease vs. placebo | NASH Patients | |

Effect on Bile Acid Transport

FXR activation plays a dual role in managing hepatocyte bile acid concentrations by coordinating their uptake and efflux.

-

Increased Efflux: FXR activation directly upregulates the expression of the ABCB11 gene, which encodes the Bile Salt Export Pump (BSEP). BSEP is located on the canalicular membrane of hepatocytes and is the primary transporter responsible for secreting bile acids from the liver into the bile, which is the rate-limiting step in their enterohepatic circulation. By increasing BSEP expression, Nidufexor enhances the removal of bile acids from hepatocytes, protecting them from toxic accumulation.

-

Decreased Uptake: The Na+-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is the main transporter responsible for the uptake of bile acids from portal blood into hepatocytes. FXR activation suppresses NTCP expression. This is an indirect effect mediated by SHP, which inhibits the transcriptional activity of nuclear receptors (e.g., RAR/RXR) required for NTCP gene expression. Reducing NTCP-mediated uptake limits the entry of bile acids into the liver, further alleviating the intracellular bile acid load.

Caption: Nidufexor enhances bile acid efflux via BSEP and reduces uptake via NTCP suppression.

Key Experimental Protocols

FXR Activation Assay (Luciferase Reporter Gene Assay)

-

Objective: To quantify the ability of a compound like Nidufexor to activate the FXR signaling pathway in vitro.

-

Methodology:

-

Cell Culture: Human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells are cultured under standard conditions.

-

Transfection: Cells are co-transfected with several plasmids:

-

An expression vector for human FXR (e.g., pCMX-FXR).

-

An expression vector for its heterodimer partner, RXR (e.g., pCMX-RXR).

-

A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, cells are treated with varying concentrations of Nidufexor, a known agonist (e.g., GW4064) as a positive control, or vehicle (DMSO) for 24 hours.

-

Lysis and Analysis: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer. β-galactosidase activity is measured for normalization.

-

Data Interpretation: An increase in luciferase activity relative to the vehicle control indicates FXR activation. Data are typically plotted as a dose-response curve to determine potency (EC₅₀).

-

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

Objective: To measure changes in the mRNA levels of FXR target genes (e.g., SHP, BSEP, CYP7A1) in response to Nidufexor treatment.

-

Methodology:

-

Cell Culture and Treatment: Primary human hepatocytes or liver cell lines are treated with Nidufexor or vehicle control for a specified period (e.g., 24 hours).

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy) and its concentration and purity are determined.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers for the target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The reaction is run in a real-time PCR machine. The relative expression of the target genes is calculated using the comparative Cₜ (ΔΔCₜ) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Measurement of Serum Bile Acid Synthesis Markers (LC-MS/MS)

-

Objective: To measure serum concentrations of C4 and FGF19 as in vivo biomarkers of FXR engagement and downstream activity.

-

Methodology:

-

Sample Collection: Blood samples are collected from subjects at baseline and at various time points after administration of Nidufexor. Serum is separated by centrifugation.

-

Sample Preparation:

-

An internal standard (e.g., a deuterated version of the analyte) is added to the serum samples.

-

For C4, proteins are precipitated, and the supernatant is subjected to solid-phase extraction (SPE) to isolate the steroid.

-

For FGF19, an immunoassay-based method like ELISA or a targeted mass spectrometry approach can be used.

-

-

LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compound of interest is separated from other matrix components by the LC column and then ionized and fragmented in the mass spectrometer.

-

Quantification: The concentration of the analyte (e.g., C4) is determined by comparing the area of its specific mass transition peak to that of the internal standard, against a standard curve.

-

Conclusion

Nidufexor exerts its effects on bile acid homeostasis through potent activation of the Farnesoid X Receptor. This activation orchestrates a coordinated response that simultaneously suppresses the primary bile acid synthesis enzyme, CYP7A1, and remodels the hepatocyte's transport machinery to favor bile acid efflux over uptake. By decreasing the synthesis and intracellular concentration of bile acids, Nidufexor helps protect the liver from bile acid-induced toxicity, inflammation, and fibrosis, providing a strong mechanistic rationale for its investigation as a therapy for NASH and other cholestatic liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. nidufexor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - OAK Open Access Archive [oak.novartis.com]

- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

Cellular Pathways Modulated by Nidufexor Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidufexor (LMB763) is a potent, orally available, non-bile acid partial agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, where it functions as a key regulator of bile acid, lipid, and glucose metabolism.[4] Activation of FXR has been shown to reduce hepatic steatosis, inflammation, and fibrosis, making it a promising therapeutic target for nonalcoholic steatohepatitis (NASH).[2] This technical guide provides an in-depth overview of the cellular pathways modulated by Nidufexor, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Partial Agonism of FXR

Nidufexor exerts its therapeutic effects primarily through the partial activation of FXR. As a partial agonist, Nidufexor elicits a submaximal response compared to full FXR agonists, which may contribute to its tolerability profile. Upon binding to FXR, Nidufexor induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key Cellular Pathways Modulated by Nidufexor

Nidufexor treatment impacts several key cellular pathways implicated in the pathophysiology of NASH.

Bile Acid Metabolism and Homeostasis

A primary function of FXR is the tight regulation of bile acid homeostasis. Nidufexor, by activating FXR, modulates the expression of genes involved in bile acid synthesis, transport, and detoxification.

-

Induction of Small Heterodimer Partner (SHP): Nidufexor upregulates the expression of Nr0b2, the gene encoding SHP. SHP is a transcriptional repressor that inhibits the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. This negative feedback loop reduces the overall bile acid pool.

-

Upregulation of Bile Salt Export Pump (BSEP): Nidufexor treatment increases the expression of ABCB11, the gene encoding BSEP. BSEP is a canalicular transport protein responsible for the efflux of bile acids from hepatocytes into the bile.

-

Regulation of Other Bile Acid Transporters: FXR activation by Nidufexor also influences other transporters such as the Organic Solute Transporter alpha and beta (OSTα/OSTβ), which are involved in the basolateral efflux of bile acids from enterocytes and hepatocytes.

Lipid Metabolism

Dysregulated lipid metabolism is a hallmark of NASH. Nidufexor ameliorates hepatic steatosis by modulating the expression of genes involved in lipogenesis, fatty acid oxidation, and lipid transport.

-

Inhibition of Lipogenesis: FXR activation by Nidufexor can suppress the expression and activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis. This leads to decreased expression of lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).

-

Modulation of Triglyceride Metabolism: Nidufexor influences the expression of genes involved in triglyceride synthesis and clearance.

Inflammation

Chronic inflammation is a key driver of liver injury in NASH. Nidufexor exhibits anti-inflammatory effects by repressing the expression of pro-inflammatory genes in the liver.

-

Inhibition of NF-κB Signaling: FXR activation has been shown to antagonize the pro-inflammatory NF-κB signaling pathway, a central regulator of inflammation.

-

Modulation of Inflammatory Gene Expression: RNA-sequencing analysis of liver tissue from a murine NASH model treated with Nidufexor revealed significant modulation of genes involved in inflammatory pathways. While specific targets are not fully detailed in the available literature, the overall effect is a reduction in the inflammatory phenotype.

Fibrosis

Liver fibrosis, the excessive accumulation of extracellular matrix, is the most critical predictor of long-term outcomes in NASH patients. Nidufexor has demonstrated anti-fibrotic effects in preclinical models.

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: The anti-fibrotic effects of FXR agonists are partly attributed to the inhibition of HSC activation, the primary cell type responsible for collagen production in the liver.

-

Modulation of Fibrosis-Related Gene Expression: Nidufexor treatment has been shown to reduce the expression of key pro-fibrotic genes such as Collagen Type I Alpha 1 Chain (COL1A1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1).

Quantitative Data on Nidufexor-Modulated Gene Expression

The following tables summarize the available quantitative data on the effects of Nidufexor on gene expression from preclinical studies.

Table 1: In Vitro FXR Target Gene Induction in Rat Primary Hepatocytes

| Gene | Treatment | Fold Induction (vs. Vehicle) | % of Full Agonist (Tropifexor) Response |

| BSEP (Abcb11) | Nidufexor | ~3.7 | ~65% |

| SHP (Nr0b2) | Nidufexor | Not specified | ~24% |

Table 2: In Vivo Modulation of FXR Target and NASH-Related Genes in a Murine NASH Model (STAM™)

| Gene Category | Treatment | Number of Differentially Expressed Genes | Key Modulated Genes (where specified) |

| All Genes | Nidufexor | 888 | - |

| NASH-Dysregulated Genes | Nidufexor | 250 | - |

| Canonical FXR Target Genes | Nidufexor | Not specified | Nr0b2 (SHP), OSTb, Map3k13, Aldh1l2, Cyp8b1 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the cellular effects of Nidufexor.

In Vitro FXR Agonism Assay

Objective: To determine the potency and efficacy of Nidufexor as an FXR agonist in a cellular context.

Methodology:

-

Cell Culture: Primary rat hepatocytes are isolated and cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Nidufexor, a vehicle control (e.g., DMSO), and a full FXR agonist (e.g., Tropifexor) for 24 hours.

-

RNA Isolation: Total RNA is extracted from the cells using a standard method (e.g., TRIzol reagent).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse transcription is performed to synthesize cDNA.

-

qRT-PCR is carried out using SYBR Green or TaqMan chemistry with primers specific for FXR target genes (e.g., BSEP, SHP) and a housekeeping gene for normalization (e.g., GAPDH).

-

The relative gene expression is calculated using the ΔΔCt method.

-

In Vivo Efficacy in a Murine NASH Model (STAM™)

Objective: To evaluate the therapeutic effects of Nidufexor on steatosis, inflammation, and fibrosis in a relevant animal model of NASH.

Methodology:

-

Animal Model: The STAM™ model is induced in C57BL/6J mice by a single subcutaneous injection of streptozotocin at 2 days of age, followed by feeding a high-fat diet from 4 weeks of age. This model recapitulates the key histopathological features of human NASH.

-

Treatment: Mice are orally administered Nidufexor or a vehicle control daily for a specified duration (e.g., 6-8 weeks).

-

Histopathological Analysis:

-

Liver tissues are harvested, fixed in formalin, and embedded in paraffin.

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.

-

NAFLD Activity Score (NAS) is calculated to quantify the severity of NASH.

-

-

Gene Expression Analysis (RNA-Sequencing):

-

Total RNA is extracted from liver tissue.

-

RNA quality and quantity are assessed.

-

Libraries for next-generation sequencing are prepared using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit).

-

Sequencing is performed on a high-throughput platform (e.g., Illumina).

-

Bioinformatic analysis is conducted to identify differentially expressed genes and perform pathway analysis.

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for FXR Binding

Objective: To identify the genome-wide binding sites of the FXR in response to Nidufexor treatment.

Methodology:

-

Cell/Tissue Preparation: Primary hepatocytes or liver tissue from treated and control animals are cross-linked with formaldehyde to fix protein-DNA interactions.

-

Chromatin Shearing: The chromatin is sheared into small fragments (typically 200-700 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to FXR to pull down the FXR-DNA complexes. A non-specific IgG is used as a negative control.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for sequencing, and high-throughput sequencing is performed.

-

Data Analysis: The sequencing reads are mapped to the reference genome, and peak calling algorithms are used to identify regions of FXR enrichment. Motif analysis can be performed to identify FXREs within the bound regions.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: Nidufexor-mediated FXR signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating Nidufexor.

Conclusion

Nidufexor represents a promising therapeutic agent for NASH through its partial agonism of FXR. By modulating key cellular pathways involved in bile acid metabolism, lipid homeostasis, inflammation, and fibrosis, Nidufexor addresses multiple facets of NASH pathophysiology. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further elucidate the therapeutic potential of Nidufexor and other FXR-targeting compounds. Further research, particularly the public release of detailed gene expression datasets from clinical trials, will be invaluable in refining our understanding of Nidufexor's mechanism of action in humans.

References

Preclinical Evidence for Nidufexor in Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of Nidufexor (LMB763) in the context of liver fibrosis. Nidufexor is a novel, non-bile acid, partial agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] FXR activation has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) due to its ability to reduce steatosis, inflammation, and fibrosis. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Partial FXR Agonism

Nidufexor is a selective modulator of FXR, exhibiting partial agonistic activity. In vitro studies have demonstrated that Nidufexor induces the expression of key FXR target genes, such as the Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP), although to a lesser extent than full agonists like tropifexor. This partial activation is a key characteristic of Nidufexor, suggesting a potential for a differentiated efficacy and safety profile. The activation of FXR by Nidufexor plays a crucial role in regulating metabolic pathways and reducing the pathological hallmarks of NASH, including liver fibrosis.

Preclinical Efficacy in a Murine NASH Model

The primary preclinical evidence for Nidufexor's anti-fibrotic effects comes from studies utilizing the STAM™ (Stelic Animal Model) of NASH. This model effectively recapitulates the progression of human NASH, including the development of significant liver fibrosis.

Quantitative Data from the STAM™ NASH Model

Treatment with Nidufexor demonstrated a significant reduction in the overall disease activity and specific markers of liver fibrosis in the STAM™ mouse model. The key quantitative findings are summarized in the table below.

| Parameter | Vehicle Control | Nidufexor Treatment | Outcome | p-value |

| NAFLD Activity Score (NAS) | ~3.5 | ~1.5 | Significant Reduction | P < 0.01 |

| Liver Triglycerides | High | Significantly Reduced | Reduction in Steatosis | *P < 0.001 |

| Liver Fibrosis (Sirius Red Staining) | Present | Visibly Reduced | Attenuation of Fibrosis | **P < 0.0001 |

Note: The exact oral gavage dosage of Nidufexor used for the fibrosis assessment in the cited study was not specified, though pharmacokinetic studies were conducted at doses ranging from 0.1 to 100 mg/kg. The quantitative values for NAFLD Activity Score and Liver Triglycerides are approximated from the graphical data presented in Chianelli et al., 2020. The reduction in liver fibrosis was demonstrated through representative images and a statistical significance value, though specific numerical quantification of the fibrotic area was not provided in the publication.

Experimental Protocols

STAM™ NASH Mouse Model

The STAM™ model is a well-established model for inducing NASH and subsequent fibrosis. The general protocol is as follows:

-

Induction of Diabetes: Two-day-old male C57BL/6J mice are injected with a low dose of streptozotocin (STZ) to induce a diabetic phenotype.

-

High-Fat Diet: At four weeks of age, the mice are switched to a high-fat diet to induce steatosis and inflammation.

-

Progression to NASH and Fibrosis: By nine weeks of age, the mice typically develop characteristic features of NASH, including fibrosis.

-

Therapeutic Intervention: Treatment with Nidufexor or a vehicle control is initiated in mice with established NASH. The duration of treatment for the assessment of anti-fibrotic effects was for a period leading up to the study endpoint at twelve weeks of age.

-

Endpoint Analysis: At the end of the study period, liver tissues are collected for histological and molecular analysis.

Histological Analysis of Liver Fibrosis

-

Sirius Red Staining: Liver sections are stained with Picrosirius Red to visualize collagen deposition, a hallmark of fibrosis. The stained sections are then imaged, and the extent of the red-stained fibrotic areas is quantified.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qPCR): To assess the molecular effects of Nidufexor, the expression levels of key genes involved in the FXR signaling pathway and fibrosis are quantified using qPCR. Total RNA is extracted from liver tissue, reverse-transcribed into cDNA, and then qPCR is performed using primers specific for target genes such as BSEP, SHP, Col1a1 (Collagen Type I Alpha 1 Chain), Acta2 (Alpha-Smooth Muscle Actin), and Timp1 (Tissue Inhibitor of Metalloproteinases 1).

Signaling Pathways and Experimental Workflows

Nidufexor's Anti-Fibrotic Signaling Pathway

Nidufexor exerts its anti-fibrotic effects through the activation of the FXR signaling pathway, which in turn regulates the expression of genes involved in the fibrogenic process.

Preclinical Experimental Workflow for Evaluating Nidufexor

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an anti-fibrotic agent like Nidufexor.

References

Methodological & Application

Application Notes and Protocols for Nidufexor in Murine Models of NASH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nidufexor (LMB763), a partial farnesoid X receptor (FXR) agonist, in in vivo mouse models of non-alcoholic steatohepatitis (NASH). The protocols detailed below are based on established methodologies and published research to ensure reproducibility and accuracy in preclinical studies.

Introduction

Nidufexor is a non-bile acid FXR agonist that has shown promise in the treatment of NASH by reducing hepatic steatosis, inflammation, and fibrosis.[1][2] As a partial agonist, it modulates FXR target genes, offering a potential therapeutic avenue for this complex metabolic liver disease.[2] The following sections provide detailed protocols for the utilization of Nidufexor in the Stelic Animal Model (STAM), a well-established murine model that recapitulates the progression of NASH to fibrosis.[1]

Mechanism of Action: FXR Agonism

Nidufexor exerts its therapeutic effects by binding to and partially activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine. FXR plays a central role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by Nidufexor initiates a signaling cascade that leads to the downstream regulation of target genes involved in inflammation, fibrosis, and metabolic pathways, ultimately ameliorating the pathological features of NASH.

Experimental Protocols

Protocol 1: Induction of NASH using the STAM™ Mouse Model

This protocol describes the induction of NASH in mice, which involves a combination of streptozotocin (STZ) injection and a high-fat diet.

Materials:

-

Male C57BL/6J mice (2 days old)

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

High-Fat Diet (HFD)

-

Standard chow

Procedure:

-

STZ Injection: At 2 days of age, administer a single subcutaneous injection of STZ (200 µg per mouse) dissolved in citrate buffer to male C57BL/6J pups.

-

Weaning and Diet: At 4 weeks of age, wean the mice and switch them to a high-fat diet. The control group should be maintained on a standard chow diet.

-

Disease Progression: The mice will develop steatosis around 6-8 weeks of age, which progresses to NASH with fibrosis by 9-12 weeks.

Protocol 2: Nidufexor Dosing and Administration

This protocol outlines the preparation and administration of Nidufexor to the STAM mouse model.

Materials:

-

Nidufexor (LMB763)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

Procedure:

-

Formulation: Prepare a suspension of Nidufexor in the chosen vehicle at the desired concentrations (e.g., 10 mg/mL and 30 mg/mL for 10 and 30 mg/kg dosing, respectively, assuming a 10 mL/kg dosing volume).

-

Administration: Beginning at 6 weeks of age (after NASH has been established), administer Nidufexor or vehicle control daily via oral gavage.

-

Treatment Duration: Continue the treatment for a period of 3 to 6 weeks to assess the therapeutic efficacy.

Protocol 3: Histological Analysis of Liver Tissue

This protocol details the staining procedures for assessing liver pathology.

Materials:

-

10% Neutral Buffered Formalin

-

Paraffin

-

Microtome

-

Hematoxylin and Eosin (H&E) stains

-

Sirius Red stain

Procedure:

-

Fixation and Embedding: Fix liver tissue samples in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections using a microtome.

-

H&E Staining: Stain sections with H&E to evaluate steatosis, inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) can be used for semi-quantitative assessment.

-

Sirius Red Staining: Stain sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.

Protocol 4: Biochemical Analysis of Blood and Liver Samples

This protocol describes the measurement of key biochemical markers of liver injury and metabolic dysregulation.

Materials:

-

Blood collection tubes (for serum or plasma)

-

Centrifuge

-

Commercial assay kits for:

-

Alanine Aminotransferase (ALT)

-

Aspartate Aminotransferase (AST)

-

Triglycerides

-

Total Cholesterol

-

Procedure:

-

Sample Collection: Collect blood via cardiac puncture at the time of sacrifice and separate serum or plasma. Prepare liver homogenates for tissue-level analysis.

-

Biochemical Assays: Use commercial assay kits to measure the levels of ALT, AST, triglycerides, and cholesterol in serum/plasma and liver homogenates according to the manufacturer's instructions.

Data Presentation

The quantitative data from the in vivo studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.

Table 1: Nidufexor Dosage and Administration in STAM Mouse Model

| Parameter | Details |

| Mouse Strain | C57BL/6J |

| NASH Model | STAM (Streptozotocin + High-Fat Diet) |

| Compound | Nidufexor (LMB763) |

| Dosage | 10 mg/kg and 30 mg/kg |

| Administration Route | Oral Gavage |

| Frequency | Once daily |

| Vehicle | 0.5% Methylcellulose in water |

| Treatment Duration | 3 weeks (from week 6 to week 9 of age) |

Table 2: Efficacy of Nidufexor on Biochemical Markers in STAM Mice

| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Nidufexor (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Nidufexor (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Effect of Nidufexor on Histological Scores in STAM Mice

| Treatment Group | NAFLD Activity Score (NAS) | Fibrosis Score (Sirius Red) |

| Vehicle Control | Mean ± SEM | Mean ± SEM |

| Nidufexor (10 mg/kg) | Mean ± SEM | Mean ± SEM |

| Nidufexor (30 mg/kg) | Mean ± SEM | Mean ± SEM |

Conclusion

These application notes provide a framework for the preclinical evaluation of Nidufexor in a robust mouse model of NASH. The detailed protocols for model induction, drug administration, and endpoint analysis are intended to guide researchers in conducting rigorous and reproducible studies to further elucidate the therapeutic potential of this FXR agonist. Adherence to these standardized methods will facilitate the comparison of data across different studies and contribute to the development of effective therapies for NASH.

References

Application Notes and Protocols for Measuring Nidufexor FXR Activation Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for measuring the activation of the Farnesoid X Receptor (FXR) by Nidufexor (LMB763), a partial FXR agonist, using cell-based assays.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals working on FXR agonists for therapeutic applications, such as in nonalcoholic steatohepatitis (NASH).[5]

Introduction to FXR and Nidufexor

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR) upon activation by bile acids or synthetic agonists. This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key target genes regulated by FXR include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), which are crucial for maintaining bile acid homeostasis.

Nidufexor (LMB763) is a non-bile acid, partial agonist of FXR that has been investigated for the treatment of NASH. Its partial agonism suggests a selective modulation of FXR target genes, which may offer a beneficial therapeutic profile. Accurate and reproducible methods to quantify Nidufexor's activation of FXR are essential for its preclinical and clinical development.

Quantitative Data Summary

The following table summarizes the in vitro potency of Nidufexor and other relevant FXR agonists in various cell-based and biochemical assays. This data is crucial for comparing the activity of different compounds and for designing experiments.

| Compound | Assay Type | Cell Line/System | Target | Parameter | Value | Reference |

| Nidufexor (LMB763) | FXR BSEP-luc Reporter Gene Assay | - | Human FXR | EC50 | 690 nM | |

| Nidufexor (LMB763) | FXR HTRF Biochemical Assay | - | Human FXR/SRC1 | EC50 | 480 nM | |

| GW4064 | FXR BSEP-luc Reporter Gene Assay | - | Human FXR | % Efficacy | 100% (reference) | |

| INT-767 | AlphaScreen Coactivator Recruitment | - | Human FXR | EC50 | 7 ± 1.5 nM | |

| INT-747 (OCA) | AlphaScreen Coactivator Recruitment | - | Human FXR | EC50 | 76 ± 4.3 nM | |

| Fexaramine | Cell-based Reporter Assay | - | Human FXR | EC50 | 25 nM | |

| XL335 | SEAP Reporter Assay | HEK293T/17 | Human FXR | EC50 | 3.2 nM |

FXR Signaling Pathway

The diagram below illustrates the mechanism of FXR activation by an agonist like Nidufexor, leading to the regulation of target gene expression.

FXR signaling pathway upon agonist binding.

Experimental Protocols

A common and robust method to measure FXR activation is the luciferase reporter gene assay. This assay quantifies the transcriptional activity of FXR in response to a ligand.

Protocol: FXR Luciferase Reporter Gene Assay

This protocol is adapted from methodologies described for measuring FXR agonist activity.

1. Materials and Reagents:

-

Cell Line: A suitable mammalian cell line, such as HEK293T or HepG2.

-

Expression Plasmids:

-

An expression vector for full-length human FXR.

-

An expression vector for human RXRα.

-

-

Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter (e.g., pGL3-FXRE-Luc).

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency (e.g., pRL-SV40).

-

Transfection Reagent: A high-efficiency transfection reagent suitable for the chosen cell line (e.g., Lipofectamine®).

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Test Compound: Nidufexor (and other controls) dissolved in DMSO.

-

Luciferase Assay System: A commercial kit for measuring firefly and Renilla luciferase activity (e.g., Dual-Glo® Luciferase Assay System).

-

Assay Plates: White, sterile, 96-well cell culture plates.

2. Experimental Workflow:

The following diagram outlines the key steps in the FXR luciferase reporter gene assay.

Workflow for FXR luciferase reporter assay.

3. Detailed Procedure:

Day 1: Cell Seeding

-

Culture HEK293T cells in complete medium until they reach 70-80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well white plate at a density of 3 x 104 to 5 x 104 cells per well in 100 µL of medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Transfection and Compound Treatment

-

Prepare the transfection mixture according to the manufacturer's protocol. For each well, combine the FXR, RXR, FXRE-luciferase, and Renilla control plasmids with the transfection reagent in serum-free medium. A suggested ratio of reporter to expression vector is 10:1.

-

Remove the culture medium from the cells and add the transfection mixture.

-

Incubate for 4-6 hours at 37°C.

-

Prepare serial dilutions of Nidufexor and control compounds (e.g., GW4064 as a positive control, DMSO as a vehicle control) in the appropriate cell culture medium.

-

After the transfection incubation, replace the transfection mixture with 100 µL of medium containing the desired concentration of the test compound.

-

Incubate for 18-24 hours at 37°C.

Day 3: Measurement of Luciferase Activity

-

Equilibrate the plate to room temperature.

-

Following the manufacturer's instructions for the dual-luciferase assay system, add the first luciferase substrate (for firefly luciferase) to each well and measure the luminescence using a plate reader.

-

Add the second reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure the luminescence again.

4. Data Analysis:

-